molecular formula C15H11ClN2OS B3146991 2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide CAS No. 6125-34-4

2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3146991
CAS No.: 6125-34-4
M. Wt: 302.8 g/mol
InChI Key: FEKAAWIPCWXDKZ-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide (CAS 6125-34-4) is a high-purity organic compound with a molecular formula of C 15 H 11 ClN 2 OS and a molecular weight of 302.8 g/mol . It belongs to a class of molecules featuring a chloroacetamide group linked to a 4-(1-naphthyl)-substituted 1,3-thiazole ring, a structure known to be of significant interest in medicinal and heterocyclic chemistry research. This compound serves as a versatile chemical intermediate for researchers. The reactive chloroacetamide group is a key functional handle for further chemical modification, particularly in nucleophilic substitution reactions, enabling the synthesis of more complex molecules for structure-activity relationship (SAR) studies . The naphthyl-thiazole core is a privileged scaffold in drug discovery, often associated with biological activity. As such, this chemical is a valuable building block for developing and screening novel compounds in various biochemical and pharmacological research applications . The product is provided with a guaranteed purity of 95% . It is intended for research and development purposes in a controlled laboratory setting. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-8-14(19)18-15-17-13(9-20-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKAAWIPCWXDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-naphthylamine with thiourea to form the thiazole ring, which is then chlorinated using chloroacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound is part of a broader class of 2-chloro-N-(4-aryl-1,3-thiazol-2-yl)acetamides. Key structural analogs and their distinguishing features include:

Compound Name Substituent at Thiazole 4-Position Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide 4-Chlorophenyl C₁₁H₈Cl₂N₂OS 287.17 Research chemical; solubility in chloroform, methanol
2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 4-Fluorophenyl C₁₁H₈ClFN₂OS 270.72 Used in drug discovery; EC 856-525-8
2-Chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide 3-Chlorobenzyl C₁₂H₁₀Cl₂N₂OS 301.19 Anti-cancer properties (IC₅₀ data pending)
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide 4-Hydroxy-3-methoxyphenyl C₁₂H₁₂N₂O₃S 264.30 Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 µM)
Target Compound 1-Naphthyl C₁₅H₁₁ClN₂OS 310.78 Enhanced aromatic stacking; potential for hydrophobic target interactions
Key Observations:
  • Aromaticity and Hydrophobicity : The 1-naphthyl group in the target compound provides a larger aromatic surface area compared to phenyl or substituted phenyl groups, which may improve binding to hydrophobic pockets in enzymes or receptors .
  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro (Cl) and fluoro (F) substituents on phenyl rings enhance electrophilicity and metabolic stability, whereas methoxy (OCH₃) or hydroxy (OH) groups increase polarity and hydrogen-bonding capacity .
  • Biological Activity: Substituent type and position directly influence pharmacological activity.

Physicochemical Properties

  • Solubility: The naphthyl group reduces aqueous solubility compared to smaller aryl substituents. For instance, the 4-chlorophenyl analog is soluble in chloroform and methanol, whereas the bulkier naphthyl derivative may require DMSO for dissolution .
  • Crystallinity : Analogous compounds, such as 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, exhibit defined crystal structures with intermolecular N–H⋯N hydrogen bonds, suggesting similar stability for the target compound .

Biological Activity

2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. Its structure features a chloro group, a naphthyl moiety, and a thiazole ring, which contribute to its reactivity and biological interactions. This article aims to present a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide
  • Molecular Formula : C₁₅H₁₁ClN₂OS
  • Molecular Weight : Approximately 316.81 g/mol

Structure Features

Compound NameStructure FeaturesBiological Activity
This compoundChloro group, naphthyl moietyPotential anticancer and antimicrobial

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Thiazole Ring : The reaction of 1-naphthylamine with thiourea.
  • Chlorination : The resulting thiazole is chlorinated using chloroacetyl chloride under basic conditions to yield the final product.

These methods can be optimized for yield and purity in industrial settings using continuous flow reactors.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various N-substituted phenyl chloroacetamides found that this class of compounds was effective against both Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA) and Gram-negative bacteria (Escherichia coli), as well as fungi (Candida albicans) .

Anticancer Potential

The thiazole ring present in the compound is known for its anticancer properties. Compounds with similar structures have been shown to inhibit certain enzymes involved in cancer cell proliferation and induce apoptosis in tumor cells. Molecular docking studies suggest that this compound may interact effectively with metabolic enzymes or receptors related to cancer pathways.

The mechanism of action for this compound involves its ability to bind to specific molecular targets such as enzymes or receptors. This binding can inhibit enzyme activity by blocking substrate access at active sites. The exact pathways affected depend on the biological target engaged by the compound .

Study on Antimicrobial Properties

In a comparative study involving twelve newly synthesized N-substituted phenyl chloroacetamides, it was found that compounds bearing halogenated substituents exhibited higher lipophilicity and were more effective against Gram-positive bacteria due to their ability to penetrate cell membranes more efficiently .

Anticancer Research

Another study focused on derivatives of thiazole demonstrated that these compounds could inhibit various bacterial strains and potentially act as anticancer agents by disrupting cellular processes in cancer cells. The structural characteristics of this compound make it a promising candidate for further investigation in drug development targeting infections or cancer.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 4-(1-naphthyl)-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous toluene or dichloromethane. Reaction progress is monitored using TLC, and purification is achieved through recrystallization (ethanol or methanol) or column chromatography . For example, outlines a procedure where chloroacetyl chloride is added to a thiazol-2-amine derivative in toluene, followed by reflux and subsequent workup to isolate the product.

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying proton environments (e.g., acetamide CH₂ at δ 4.0–4.5 ppm) and aromatic signals from the naphthyl group .
  • Infrared (IR) Spectroscopy : Detects functional groups (C=O stretch at ~1670 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using solvent systems like hexane:ethyl acetate (8:2) .

Q. How can researchers confirm the purity of synthesized batches?

Purity is assessed via:

  • Melting Point Analysis : Sharp melting ranges (e.g., 489–491 K) indicate high crystallinity .
  • HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm.
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and S percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiazole amine, while toluene minimizes side reactions .
  • Catalysts : Copper(I) iodide or triethylamine accelerates coupling reactions (e.g., in click chemistry for functionalized derivatives) .
  • Temperature Control : Reflux (~110°C) ensures complete reaction without decomposition .
  • Stoichiometry : A 1.2:1 molar ratio of chloroacetyl chloride to amine reduces unreacted starting material .

Q. How to resolve contradictions in spectral data during structure elucidation?

Conflicting NMR or IR signals can arise from tautomerism or polymorphism. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks (e.g., C—H⋯N interactions in crystal packing) .
  • Dynamic NMR : Detects slow-exchange processes (e.g., rotamers) by variable-temperature studies .

Q. What computational methods predict the biological activity of this compound?

  • Molecular Docking : Screens against target proteins (e.g., EGFR kinase) using AutoDock Vina to estimate binding affinity .
  • QSAR Models : Correlates substituent effects (e.g., electron-withdrawing groups on the naphthyl ring) with antimicrobial activity .
  • DFT Calculations : Predicts reactivity sites via frontier molecular orbital analysis (HOMO-LUMO gaps) .

Q. How to design bioassays for evaluating pharmacological potential?

  • In Vitro Assays :
  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus or C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with IC₅₀ determination .
    • In Vivo Models : Murine xenograft studies for antitumor efficacy, dosing at 10–50 mg/kg .
    • Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .

Q. What strategies stabilize the compound in solid-state formulations?

  • Co-Crystallization : Enhances stability via hydrogen bonds with co-formers (e.g., succinic acid) .
  • Lyophilization : Produces amorphous solid dispersions for improved solubility .
  • Excipient Screening : Pair with polymers like PVP-K30 to inhibit hydrolysis of the acetamide group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide

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